molecular formula C9H13N3O B12301825 1-methyl-2-prolyl-1H-imidazole

1-methyl-2-prolyl-1H-imidazole

Cat. No.: B12301825
M. Wt: 179.22 g/mol
InChI Key: IHKUZQJOYBTWQK-UHFFFAOYSA-N
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Description

1-Methyl-2-prolyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This specific compound features a methyl group at the first position and a prolyl group at the second position, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-prolyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another approach involves the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield substituted imidazoles .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-prolyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-2-prolyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

    1-Methylimidazole: Lacks the prolyl group, making it less sterically hindered.

    2-Methylimidazole: Substitution at the second position with a methyl group instead of a prolyl group.

    1-Phenyl-2-methylimidazole: Features a phenyl group at the first position and a methyl group at the second position.

Uniqueness: 1-Methyl-2-prolyl-1H-imidazole is unique due to the presence of both a methyl and a prolyl group, which can influence its chemical reactivity and biological activity. The prolyl group introduces steric hindrance and potential for additional interactions, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-pyrrolidin-2-ylmethanone

InChI

InChI=1S/C9H13N3O/c1-12-6-5-11-9(12)8(13)7-3-2-4-10-7/h5-7,10H,2-4H2,1H3

InChI Key

IHKUZQJOYBTWQK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2CCCN2

Origin of Product

United States

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